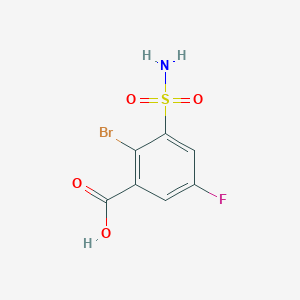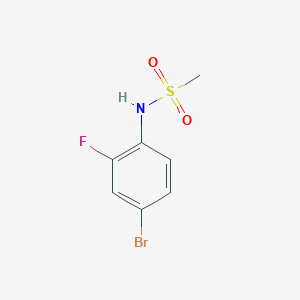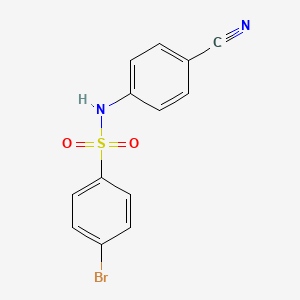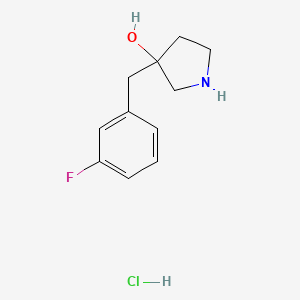![molecular formula C16H19ClN2O2 B2557186 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one CAS No. 899391-19-6](/img/structure/B2557186.png)
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one” is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving “6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one” are not well-documented in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Anticholinesterase Activity
A study detailed the optimized synthesis of compounds structurally similar to 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one, focusing on their anticholinesterase activity against butyrylcholinesterase. This research highlights the potential therapeutic applications of these compounds in treating diseases characterized by cholinesterase imbalance, such as Alzheimer's (Filippova et al., 2019).
Catalytic Applications in Organic Synthesis
Research has shown the effectiveness of silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for synthesizing various 4H-pyran and chromene derivatives, demonstrating the utility of related compounds in facilitating organic synthesis processes. Such catalysts are notable for their reusability and efficiency in different reaction conditions (Niknam et al., 2013; Niknam & Jamali, 2012).
Antimicrobial and Biological Activities
Studies have explored the synthesis of novel chromen-2-one derivatives, assessing their antimicrobial and biological activities. These compounds exhibit significant activity against various bacterial and fungal strains, suggesting their potential as leads for developing new antimicrobial agents. The research underscores the importance of chromen-2-one derivatives in medicinal chemistry and drug discovery efforts (El Azab et al., 2014; Mandala et al., 2013).
Neuroprotective and Antioxidant Effects
A novel coumarin derivative, IMM‐H004, has been synthesized and shown to possess antioxidant and neuroprotective roles, particularly in the context of cerebral ischemia. This highlights the potential therapeutic applications of 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one derivatives in neuroprotection and the treatment of ischemic brain injuries (Zuo et al., 2015).
Antioxidant and Antihyperglycemic Properties
Research into coumarin derivatives containing pyrazole and indenone rings has identified compounds with potent antioxidant and antihyperglycemic activities. These findings suggest the potential of such derivatives in managing oxidative stress and hyperglycemia, which are critical factors in diabetes and its complications (Kenchappa et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-11-7-15-13(9-14(11)17)12(8-16(20)21-15)10-19-5-3-18(2)4-6-19/h7-9H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYMMMBMKPLQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2557106.png)



![4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2557112.png)
![3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2557114.png)
![3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride](/img/structure/B2557116.png)
![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2557118.png)
![(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2557119.png)

![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2557121.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2557126.png)